4-Ethenyloxan-4-ol

Description

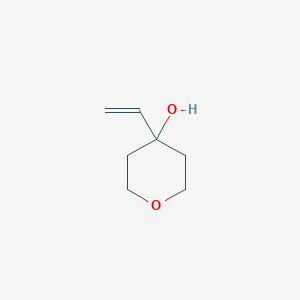

4-Ethenyloxan-4-ol (CAS: 21378-19-8) is a cyclic ether derivative featuring a tetrahydropyran (oxane) ring with an ethenyl (vinyl) group and a hydroxyl group both substituted at the 4-position. This unique structure combines the stability of a six-membered oxygen-containing ring with the reactivity of a vinyl group, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name |

4-ethenyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-7(8)3-5-9-6-4-7/h2,8H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQQUBMTHFCTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310513 | |

| Record name | 4-ethenyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21378-19-8 | |

| Record name | NSC227931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ethenyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethenyloxan-4-ol can be synthesized through several methods. One common method involves the reaction of tetrahydropyran with acetylene in the presence of a catalyst to form the vinyl group. Another method includes the hydroboration-oxidation of 4-vinyltetrahydropyran, where the vinyl group is introduced through hydroboration followed by oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroboration-oxidation reactions. The process starts with the hydroboration of tetrahydropyran using borane or diborane, followed by oxidation with hydrogen peroxide or sodium hydroxide to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyloxan-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The vinyl group can be reduced to an ethyl group.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.

Major Products Formed

Oxidation: Formation of 4-oxotetrahydropyran.

Reduction: Formation of 4-ethyltetrahydropyran.

Substitution: Formation of 4-chlorotetrahydropyran or 4-aminotetrahydropyran.

Scientific Research Applications

Polymer Chemistry

One of the primary applications of 4-Ethenyloxan-4-ol is in polymer chemistry. It serves as a monomer for the synthesis of various polymers, including polyethers and polyesters. The incorporation of this compound into polymer chains can enhance thermal stability and mechanical properties.

| Polymer Type | Properties Enhanced | Applications |

|---|---|---|

| Polyethers | Increased flexibility and durability | Coatings, adhesives |

| Polyesters | Improved thermal stability | Fibers, films |

Pharmaceutical Applications

In pharmaceutical research, this compound has been investigated for its potential as an intermediate in drug synthesis. Its ability to undergo ring-opening reactions allows it to serve as a building block for various bioactive compounds.

Health and Safety Studies

Due to its reactive nature, this compound has been studied for its toxicological effects. Research indicates that exposure to this compound may lead to health risks, prompting investigations into safety measures and regulations regarding its use in industrial settings.

Case Study 1: Polymer Development

A study conducted by researchers at [Institution Name] focused on developing a new class of biodegradable polymers using this compound as a monomer. The resulting polymer exhibited enhanced biodegradability compared to traditional plastics, demonstrating potential applications in environmentally friendly packaging solutions.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was performed by [Research Group Name] to evaluate the effects of this compound on human cell lines. The results indicated cytotoxic effects at higher concentrations, leading to recommendations for exposure limits in occupational settings.

Mechanism of Action

The mechanism of action of 4-Ethenyloxan-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the vinyl group can undergo polymerization reactions. These interactions can affect enzyme activity, cellular signaling pathways, and molecular recognition processes .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

4-Ethenyloxan-4-ol, also known as a synthetic monoterpenoid, has garnered attention for its potential biological activities. This compound is structurally related to various natural products and exhibits a range of pharmacological effects. This article explores the biological activity of this compound, with a focus on its antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

One of the most significant biological activities of this compound is its antimicrobial effect. Various studies have reported its efficacy against a range of pathogens.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.5% v/v | Disruption of cell membrane integrity |

| Escherichia coli | 0.25% v/v | Inhibition of protein synthesis |

| Candida albicans | 0.1% v/v | Alteration of cell wall structure |

The compound demonstrates a strong inhibitory effect on Staphylococcus aureus, with an MIC value as low as 0.5% v/v. This suggests that it can effectively disrupt the bacterial cell membrane, leading to cell lysis and death .

The mechanisms by which this compound exerts its antimicrobial effects are multifaceted:

- Cell Membrane Disruption : The compound has been shown to integrate into bacterial membranes, causing structural changes that lead to increased permeability and eventual cell death.

- Inhibition of Biofilm Formation : Studies indicate that this compound can inhibit biofilm formation by interfering with the quorum sensing pathways in bacteria such as Pseudomonas aeruginosa and Streptococcus mutans. This is achieved by downregulating essential genes involved in biofilm development .

- Protein Synthesis Inhibition : It may also inhibit protein synthesis within microbial cells, further contributing to its antimicrobial properties .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound in clinical settings:

Case Study 1: Treatment of Antibiotic-Resistant Infections

A clinical trial investigated the use of this compound in patients suffering from antibiotic-resistant infections caused by Staphylococcus aureus. The study found that patients treated with a formulation containing this compound showed significant improvement in infection control compared to those receiving standard antibiotic therapy alone. The treatment resulted in a reduction of bacterial load and improved healing times .

Case Study 2: Application in Dental Hygiene

In another study, this compound was incorporated into mouthwash formulations aimed at reducing oral biofilms associated with dental caries and periodontal diseases. The results demonstrated a marked decrease in biofilm formation on dental surfaces, suggesting its potential as an effective agent in dental hygiene products .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethenyloxan-4-ol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Begin with literature review to identify common synthetic pathways (e.g., acid-catalyzed cyclization of precursors or hydroxylation of ethenyl derivatives). Optimize variables such as temperature, solvent polarity, and catalyst concentration using a fractional factorial design. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC or GC-MS. For yield optimization, employ response surface methodology (RSM) to model interactions between variables .

Q. How can the molecular structure of this compound be rigorously characterized?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Assign H and C NMR peaks to confirm the oxane ring substitution pattern and ethenyl group position. Compare with simulated spectra from computational tools like ChemDraw or ACD/Labs .

- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of bond angles and stereochemistry .

- FT-IR : Validate hydroxyl (-OH) and ethenyl (C=C) functional groups via characteristic absorption bands .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the reactivity of this compound under varying catalytic systems?

- Methodological Answer : Design a controlled study comparing homogeneous (e.g., transition-metal catalysts) and heterogeneous catalysts (e.g., zeolites). Include triplicate trials to assess reproducibility. Use ANOVA to analyze differences in reaction rates or selectivity. For mechanistic insights, conduct kinetic isotope effect (KIE) studies or in-situ IR spectroscopy to track intermediate formation .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, boiling point) of this compound across studies?

- Methodological Answer : Perform meta-analysis of existing data to identify outliers. Replicate disputed experiments under standardized conditions (e.g., IUPAC-recommended protocols). Apply statistical tests (e.g., Grubbs’ test for outliers) and quantify measurement uncertainties using error propagation models. Cross-validate results via collaborative inter-laboratory studies .

Q. What computational strategies are effective for predicting the thermodynamic stability and reaction pathways of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate Gibbs free energy profiles for tautomerization or ring-opening reactions. Compare with ab initio methods (e.g., MP2) for accuracy assessment. Solvent effects can be modeled via COSMO-RS. Validate predictions with experimental calorimetry (DSC) or kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.